

m-PEG6-2-methylacrylate CAS number 90784-86-4

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Compound of Interest		
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An In-depth Technical Guide to m-PEG6-2-methylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-2-methylacrylate (CAS Number: 90784-86-4) is a discrete polyethylene glycol (PEG) derivative that serves as a critical building block in the fields of biomaterials, drug delivery, and nanotechnology. It is a hydrophilic monomer consisting of a methoxy-terminated PEG chain with six ethylene glycol repeat units, functionalized at the other end with a 2-methylacrylate group. This unique structure imparts both water solubility and the capacity for polymerization.[1]

The PEG chain confers hydrophilicity and biocompatibility, which can reduce non-specific protein adsorption and improve the in-vivo circulation time of materials it is incorporated into. The terminal methylacrylate group is a versatile functional handle that can readily undergo free-radical polymerization to synthesize a wide range of polymer architectures. These attributes make **m-PEG6-2-methylacrylate** a valuable tool for creating hydrogels, modifying surfaces, and constructing advanced drug delivery systems like nanoparticles and PROTACs.[1][2][3]

Physicochemical and Handling Properties

The fundamental properties of **m-PEG6-2-methylacrylate** are summarized below. Proper handling and storage are crucial to maintain its stability and reactivity.



Property	Value	Reference(s)
CAS Number	90784-86-4	[4][5][6][7]
Molecular Formula	C17H32O8	[1][4][6][7]
Molecular Weight	364.43 g/mol	[1][6]
Purity	≥97% or ≥98%	[1][4]
Solubility	Soluble in DMSO (e.g., 10 mM) and other organic solvents	[2][6]
Storage Temperature	-20°C or 4°C	[1][4]
Shipping Condition	Shipped at ambient temperature	[1]

Core Chemistry and Reactivity

The utility of **m-PEG6-2-methylacrylate** stems from its terminal methylacrylate group, which is amenable to polymerization.

Free-Radical Polymerization

The carbon-carbon double bond in the methylacrylate group allows the monomer to act as a building block for creating long-chain polymers. In the presence of a radical initiator (chemical, thermal, or photo-initiator), these monomers link together to form polymethacrylate chains with pendant m-PEG6 groups. This process is the foundation for creating biocompatible materials like hydrogels and polymer brushes. Copolymers can also be synthesized by reacting **m-PEG6-2-methylacrylate** with other monomers.[8]



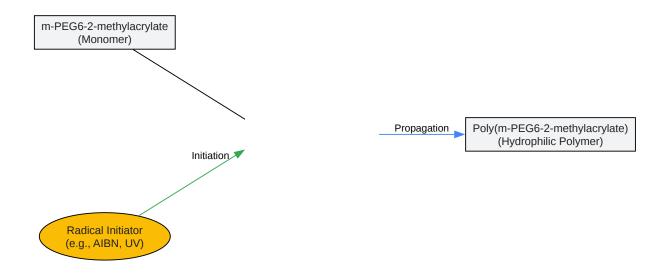


Figure 1: Free-Radical Polymerization Scheme

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Caption: Figure 1: Free-Radical Polymerization of m-PEG6-2-methylacrylate.

Michael Addition

While primarily used for polymerization, the acrylate group can also react with primary amines or thiols via a Michael addition reaction, particularly under specific pH conditions.[1] This allows for the conjugation of the PEG linker to proteins or other biomolecules, though it is less common than its use in polymerization.

Key Applications in Drug Development

The polymerization of methacrylate-based monomers is a cornerstone of advanced drug delivery design.[9][10] **m-PEG6-2-methylacrylate** is particularly useful for creating biocompatible systems.

Hydrogel Scaffolds: When polymerized, often with a cross-linking agent, m-PEG6-2-methylacrylate can form hydrogels. These water-swollen polymer networks are highly



biocompatible and can be used as scaffolds for tissue engineering or as matrices for the sustained release of encapsulated drugs.[11][12]

- Surface Modification: Surfaces of medical devices, implants, or nanoparticles can be
 modified with polymers derived from this monomer. The resulting dense layer of hydrophilic
 PEG chains, often called a "polymer brush," can effectively prevent protein fouling and
 reduce immune responses, enhancing the biocompatibility and longevity of the device.
- Drug Delivery Vehicles: This monomer is a component in the synthesis of nanocarriers like
 micelles and nanoparticles.[13] As part of a block copolymer, the resulting poly(m-PEG6-2methylacrylate) segment can form a hydrophilic corona (shell), stabilizing the nanoparticle
 in aqueous solution and prolonging its circulation time, a critical aspect of PEGylation in drug
 delivery.[3]
- PROTAC Linkers: It is identified as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs).[2] In this context, the PEG chain acts as a soluble and flexible spacer to connect the two active ends of the PROTAC molecule.

Experimental Protocols

The following are representative protocols illustrating the use of PEG-acrylates. Researchers should adapt these based on their specific application and available laboratory equipment.

Protocol 1: Formation of a Hydrogel via Photopolymerization

This protocol describes the synthesis of a hydrogel disc from a precursor solution containing **m-PEG6-2-methylacrylate** using a photoinitiator and UV light.

Materials:

- m-PEG6-2-methylacrylate
- Cross-linker (e.g., Poly(ethylene glycol) dimethacrylate, EGDMA)
- Photoinitiator (e.g., Irgacure 2959, LAP)



- Phosphate-buffered saline (PBS, pH 7.4)
- Deionized water

Methodology:

- Precursor Solution Preparation: Prepare a 20% (w/v) polymer solution in PBS. For a 1 mL solution, dissolve 190 mg of m-PEG6-2-methylacrylate and 10 mg of a cross-linker (e.g., EGDMA, for a 5% cross-linker density) in 1 mL of PBS.
- Initiator Addition: Dissolve the photoinitiator in the precursor solution to a final concentration of 0.05% (w/v). This solution must be protected from light.
- Molding: Pipette the precursor solution into a mold (e.g., between two glass slides separated by a 1 mm spacer).
- Polymerization: Expose the mold to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 5-10 minutes.
 Polymerization time will vary based on light intensity and initiator concentration.
- Hydration & Purification: Carefully remove the resulting hydrogel from the mold and place it
 in a large volume of PBS or deionized water for 24-48 hours, changing the water periodically
 to wash away any unreacted monomer and initiator.
- Characterization: The hydrogel's properties, such as swelling ratio and mechanical stiffness, can then be analyzed.



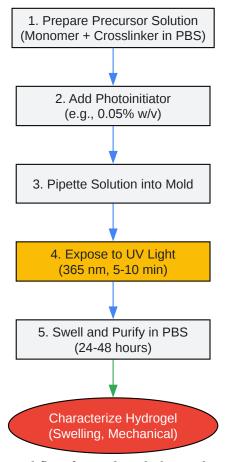


Figure 2: Workflow for Hydrogel Photopolymerization

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Caption: Figure 2: Workflow for Hydrogel Photopolymerization.

Protocol 2: Polymerization of a Methacrylate Monomer via AGET ATRP

This protocol is a representative example of a controlled radical polymerization technique, Activators Generated by Electron Transfer for Atom Transfer Radical Polymerization (AGET ATRP), adapted for methacrylate monomers.[14] This method allows for precise control over polymer chain length.

Materials:

Monomer: m-PEG6-2-methylacrylate

Foundational & Exploratory





- Solvent: Anisole or Diphenyl ether (anhydrous)
- Catalyst: Copper(II) chloride (CuCl₂)
- Ligand: Tris(2-pyridylmethyl)amine (TPMA) or PMDETA
- Initiator: Ethyl α-bromoisobutyrate (EBiB)
- Reducing Agent: Tin(II) 2-ethylhexanoate (Sn(EH)₂)
- Inert gas (Argon or Nitrogen)

Methodology:

- Monomer Purification: Pass the monomer through a column of basic alumina to remove inhibitors.
- Reaction Setup: To a dry Schlenk flask under argon, add the monomer (e.g., 4 mL), CuCl² (e.g., 25 mg), and solvent. Bubble the mixture with argon for 15-20 minutes.
- Ligand Addition: Add an argon-purged solution of the ligand (e.g., PMDETA, molar equivalent to CuCl₂) to the flask.
- Initiation: Add the reducing agent (Sn(EH)₂), followed by the initiator (EBiB). The ratio of monomer to initiator will determine the target molecular weight.
- Polymerization: Seal the flask and place it in a thermostated oil bath at the desired temperature (e.g., 60-90°C). Monitor the reaction progress by taking samples periodically to analyze conversion (via ¹H NMR) and molecular weight (via GPC).
- Termination: After the target conversion is reached (e.g., 2-4 hours), stop the polymerization by opening the flask to air and cooling it to room temperature.
- Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a nonsolvent like cold methanol or hexane, filter, and dry under vacuum.



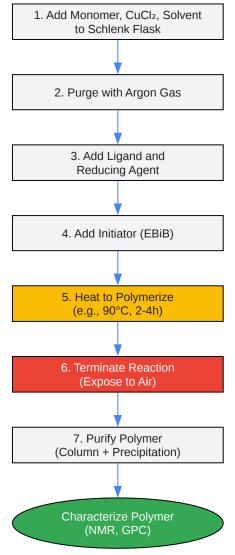


Figure 3: Workflow for AGET ATRP of a Methacrylate Monomer

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Caption: Figure 3: Workflow for AGET ATRP of a Methacrylate Monomer.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **m-PEG6-2-methylacrylate** should always be consulted, general precautions for methacrylate monomers apply.

- Irritation: Acrylate and methacrylate compounds are often irritating to the skin, eyes, and respiratory system.[15][16][17]
- Sensitization: May cause an allergic skin reaction upon repeated contact.[15][16][17]



- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[15]
 [17]
- Storage: Store in a tightly sealed container in a cool, dark place as recommended (-20°C or 4°C).[1][4] These monomers are often shipped with a polymerization inhibitor; improper storage can lead to premature polymerization.

Conclusion

m-PEG6-2-methylacrylate is a highly versatile hydrophilic monomer that bridges the gap between polymer chemistry and biomedical science. Its well-defined structure, combining a biocompatible PEG chain with a polymerizable methacrylate group, makes it an essential component for the rational design of advanced materials. From creating drug-releasing hydrogels to engineering stealth nanoparticles, its applications continue to expand, empowering researchers to develop next-generation therapies and medical devices.

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